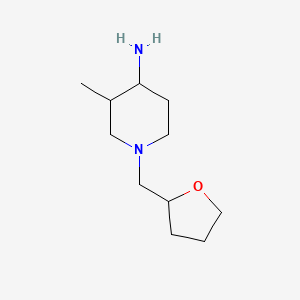

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine

Description

Properties

IUPAC Name |

3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9-7-13(5-4-11(9)12)8-10-3-2-6-14-10/h9-11H,2-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBOFUPYTPWEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials

- 3-Methylpiperidine: Provides the piperidine core with a methyl substituent at the 3-position.

- 2-(Chloromethyl)oxirane or Oxirane derivatives: Serve as the electrophilic partner to introduce the tetrahydrofuran-2-ylmethyl moiety.

Reaction Mechanism

- The nucleophilic nitrogen of 3-methylpiperidine attacks the electrophilic carbon of the epoxide ring in the oxirane derivative.

- This ring-opening reaction proceeds under basic conditions, typically using sodium hydroxide or other suitable bases.

- The reaction is generally conducted at room temperature to preserve the integrity of the sensitive epoxide ring and to avoid side reactions.

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Water or organic solvents (e.g., ethanol, THF) |

| Base | Sodium hydroxide (NaOH) or equivalent |

| Temperature | Ambient (18–25 °C) |

| Reaction Time | Several hours (typically 2–6 h) |

| Purification | Distillation, recrystallization, or chromatographic techniques |

Industrial Production Considerations

In industrial settings, the synthesis of 3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is optimized for scale, yield, and purity:

- Continuous Flow Reactors: Used to maintain consistent reaction conditions, improve safety when handling reactive intermediates, and enhance reproducibility.

- Catalyst Use: While the basic ring-opening is typically base-catalyzed, certain processes may employ phase-transfer catalysts or other additives to improve reaction rates and selectivity.

- Advanced Purification: Techniques such as preparative chromatography or crystallization are employed to isolate the product with high purity.

Chemical Reaction Analysis

The compound’s preparation involves nucleophilic substitution and ring-opening reactions, but it is also amenable to further chemical transformations:

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nucleophilic substitution | Sodium hydroxide, 3-methylpiperidine, oxirane derivatives | Formation of the target compound via epoxide ring opening |

| Oxidation | Potassium permanganate, hydrogen peroxide | Conversion to oxo-derivatives for further functionalization |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of functional groups if needed |

| Substitution | Halogens, amines, thiols | Derivatization for analog synthesis |

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-methylpiperidine | Commercially available or synthesized | Starting amine component |

| 2 | Reaction with oxirane derivative | 2-(Chloromethyl)oxirane, NaOH, solvent | Ring-opening nucleophilic substitution |

| 3 | Purification | Distillation, chromatography | Ensures product purity |

| 4 | Optional further modifications | Oxidation/reduction agents | For derivative synthesis |

Research Findings and Notes

- The reaction is favored at ambient temperature to avoid decomposition of the epoxide ring and to maintain stereochemical integrity.

- The use of sodium hydroxide as a base provides a mild yet effective environment for nucleophilic attack.

- Industrial processes may prefer continuous flow reactors to scale up the synthesis with better control over heat and mass transfer.

- The tetrahydrofuran moiety introduced via the oxirane derivative enhances the compound’s solubility and biological compatibility.

- Alternative bases or catalysts can be explored to improve yield or reduce reaction time, but sodium hydroxide remains the standard due to cost-effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations

Substituent Effects on Molecular Weight and Solubility :

- The tetrahydrofuran-2-ylmethyl group in the target compound contributes to a moderate molecular weight (210.31 g/mol ), which is lower than analogues with sulfonyl or pyrimidine substituents (e.g., EN300-230347 at 272.37 g/mol ). This may improve solubility in aqueous media compared to bulkier derivatives .

- The benzyl-substituted analogue (Ref: 10-F754608) has a higher molecular weight (286.42 g/mol ) and increased hydrophobicity, which could reduce bioavailability .

Functional Group Impact on Bioactivity :

- Sulfonyl-containing analogues (e.g., EN300-230347) introduce polar groups that may enhance binding to serine proteases or sulfotransferases, but they also increase metabolic susceptibility to hydrolysis .

- The trifluoromethyl-pyrimidine moiety in the complex derivative (C₂₇H₃₈F₃N₅O₂) suggests targeting of nucleotide-binding domains, such as kinases or G-protein-coupled receptors (GPCRs), leveraging fluorine’s electronegativity for improved affinity .

Synthetic Accessibility :

- The target compound’s synthesis likely involves reductive amination between 3-methylpiperidin-4-amine and tetrahydrofurfuryl bromide, a straightforward route compared to sulfonylation or coupling steps required for EN300-series compounds .

Biological Activity

Overview

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is a piperidine derivative with the molecular formula . This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of a tetrahydrofuran moiety enhances its chemical properties, making it a candidate for various pharmacological studies.

The synthesis of this compound typically involves reactions between piperidine derivatives and oxirane compounds. A common synthetic route includes the reaction of 3-methylpiperidine with 2-(chloromethyl)oxirane in the presence of a base like sodium hydroxide. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for exploring its biological activity.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Reduced forms |

| Substitution | Halogens, amines | Substituted derivatives |

The biological activity of this compound may involve:

- Receptor Binding : Interaction with neurotransmitter receptors or other cellular receptors, influencing physiological processes.

- Enzyme Inhibition : Modulation of enzyme activities, potentially affecting metabolic pathways.

- Antiparasitic Activity : Similar compounds have shown efficacy against parasitic infections, suggesting that this compound may also exhibit such properties.

Case Studies and Research Findings

Recent studies have focused on the optimization of piperidine derivatives for various therapeutic applications. For instance, research into related compounds indicates that modifications to the piperidine structure can enhance aqueous solubility and metabolic stability while maintaining or improving biological activity.

Example Study: Dihydroquinazolinone Derivatives

A study on dihydroquinazolinone derivatives demonstrated that structural modifications could significantly impact their antiparasitic activity and pharmacokinetic profiles. The findings suggest that similar strategies could be applied to optimize this compound for enhanced biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Piperidine Derivatives

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 1-(Oxolan-3-ylmethyl)piperidin-4-amine | Lacks methyl substitution at the 3-position | Moderate receptor activity |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Different target receptor activity | High selectivity but low potency |

| 1-(Methylsulfonyl)piperidin-4-amine | Sulfonyl group enhances solubility | Potential anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination between 3-methylpiperidin-4-amine and tetrahydrofuran-2-carbaldehyde. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used as a reducing agent. Optimize reaction yield (e.g., 68–75% as in analogous syntheses) by controlling stoichiometry (1:1.2 molar ratio of amine to aldehyde) and maintaining anhydrous conditions . Solvent polarity and temperature (0–25°C) significantly impact imine intermediate stability. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended .

Q. What spectroscopic methods are effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. The tetrahydrofuran methylene protons (δ 3.6–4.0 ppm) and piperidine NH (δ 1.5–2.2 ppm) are key diagnostic signals.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass ~212.18 g/mol). Discrepancies between calculated and observed m/z values may indicate impurities or fragmentation artifacts .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via vapor diffusion (e.g., DCM/pentane). Use SHELXL for refinement, focusing on torsional angles of the tetrahydrofuran and piperidine rings .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood due to potential amine volatility. Quench waste with dilute HCl before disposal, and segregate halogenated solvent waste (e.g., DCM) for professional treatment .

Advanced Research Questions

Q. How can stereochemical configurations be resolved, especially regarding the tetrahydrofuran moiety?

- Methodological Answer : If the tetrahydrofuran substituent introduces chirality, employ chiral chromatography (e.g., Chiralpak® columns with methanol/CO eluents) for enantiomer separation. Confirm enantiomeric excess (ee) via polarimetry ([α] measurements) or chiral HPLC. For absolute configuration determination, use X-ray crystallography with SHELXL refinement .

Q. How to address contradictions in mass spectrometry and NMR data during structural elucidation?

- Methodological Answer : Contradictions often arise from isotopic patterns (e.g., chlorine adducts) or solvent residues. Re-run HRMS in positive/negative ion modes to cross-validate. For NMR, use - HSQC/HMBC to resolve overlapping signals. If ambiguity persists, synthesize a derivative (e.g., acetylated amine) to simplify spectral interpretation .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on binding affinity to receptors like GPCRs or proteases. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

- Methodological Answer : Replace STAB with catalytic hydrogenation (H, 10–50 psi, Pd/C or Raney Ni) for scalability. Monitor reaction progress via TLC or in situ IR (imine C=N stretch ~1650 cm). Use flow chemistry to enhance mixing and reduce side reactions (e.g., over-alkylation). Purify via recrystallization (ethanol/water) instead of column chromatography for cost efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.